molecular formula C20H27N B14705186 N,N-Dibenzylhexan-1-amine CAS No. 22014-92-2

N,N-Dibenzylhexan-1-amine

Cat. No.: B14705186
CAS No.: 22014-92-2
M. Wt: 281.4 g/mol
InChI Key: HZNMWNKKDZUXEV-UHFFFAOYSA-N
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Description

N,N-Dibenzylhexan-1-amine is a tertiary amine characterized by a hexyl (C6) aliphatic chain and two benzyl (C6H5CH2–) substituents attached to the nitrogen atom. The benzyl groups enhance lipophilicity, which may influence solubility, reactivity, and biological activity compared to simpler aliphatic amines .

Properties

CAS No.

22014-92-2

Molecular Formula

C20H27N

Molecular Weight

281.4 g/mol

IUPAC Name

N,N-dibenzylhexan-1-amine

InChI

InChI=1S/C20H27N/c1-2-3-4-11-16-21(17-19-12-7-5-8-13-19)18-20-14-9-6-10-15-20/h5-10,12-15H,2-4,11,16-18H2,1H3

InChI Key

HZNMWNKKDZUXEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzylhexan-1-amine typically involves the reaction of hexylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of hexylamine attacks the benzyl chloride, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the benzyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Hexan-1-amine and benzylamine.

    Substitution: Various substituted hexylamines depending on the substituent introduced.

Scientific Research Applications

N,N-Dibenzylhexan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Industry: this compound is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of N,N-Dibenzylhexan-1-amine involves its interaction with various molecular targets, primarily through its amine group. It can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The pathways involved include modulation of enzyme activity and receptor binding, which can lead to changes in cellular processes.

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Properties/Applications
This compound C20H27N 281.44 (calculated) Hexyl chain + two benzyl groups High lipophilicity; potential intermediate in drug synthesis
2,2-Diphenylethan-1-amine C14H15N 197.28 Ethyl chain + two phenyl groups Building block for bioactive compounds, polymers
N,N-Dimethyl-1-cyclohexen-1-amine C8H15N 125.21 Cyclohexene ring + dimethylamine group Used in specialty chemical synthesis
4-Undecen-1-amine, N,N-dimethyl- (Z)- C13H27N 197.36 Undecenyl chain + dimethylamine group Laboratory chemical; acute toxicity (H302, H315)

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